molecular formula C19H25N5O2 B10999607 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-morpholinoethyl)benzamide

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-morpholinoethyl)benzamide

Cat. No.: B10999607
M. Wt: 355.4 g/mol
InChI Key: NCGFYPAOBNTJOV-UHFFFAOYSA-N
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Description

“3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-morpholinoethyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides Compounds in this class are often used in various scientific research fields due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-morpholinoethyl)benzamide” typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the morpholine group, and the final coupling with the benzamide moiety. Common reagents used in these reactions include dimethylformamide (DMF), morpholine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially forming dihydropyrimidine derivatives.

    Substitution: The benzamide moiety can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and aryl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups to the benzamide moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-morpholinoethyl)benzamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-morpholinoethyl)benzamide
  • 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-piperidinoethyl)benzamide
  • 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-pyrrolidinoethyl)benzamide

Uniqueness

“3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-morpholinoethyl)benzamide” is unique due to the presence of the morpholine ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H25N5O2

Molecular Weight

355.4 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C19H25N5O2/c1-14-12-15(2)22-19(21-14)23-17-5-3-4-16(13-17)18(25)20-6-7-24-8-10-26-11-9-24/h3-5,12-13H,6-11H2,1-2H3,(H,20,25)(H,21,22,23)

InChI Key

NCGFYPAOBNTJOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCCN3CCOCC3)C

Origin of Product

United States

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